4-Fluoro-2-(thiazol-4-yl)phenol
Overview
Description
“4-Fluoro-2-(thiazol-4-yl)phenol” is an organic compound with the molecular formula C9H6FNOS . It is also known as Fluoro Thiazol Phenol. The compound’s background can be traced back to the field of medicinal chemistry, where it has been studied for potential applications as a drug candidate.
Molecular Structure Analysis
The molecular weight of “this compound” is 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Scientific Research Applications
Fluorescent Sensors for Metal Ions
Detection of Al3+ and Zn2+ : Benzimidazole and benzothiazole conjugated Schiff bases, including compounds similar to 4-Fluoro-2-(thiazol-4-yl)phenol, have been designed as fluorescent sensors. These compounds exhibit solvatochromic behaviors, large Stokes shifts, and are capable of detecting Al3+ and Zn2+ ions through spectral changes, showing potential as metal ion sensors (Suman et al., 2019).
Aluminium(III) Detection : A study on fluorophores, including thiazoline fluorophores, for selective Al3+ detection demonstrated their potential use in tracking intracellular Al3+. These compounds show fluorescence changes upon coordination with Al3+, highlighting their application in biological contexts (Lambert et al., 2000).
Biological Applications
- Antibacterial Agents : Compounds containing the pharmacophores similar to this compound, such as 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and evaluated for antibacterial activities, showing promising results at certain concentrations (Holla et al., 2003).
Corrosion Inhibition
- Copper Corrosion Inhibition : Thiazoles, including derivatives of this compound, have been synthesized and studied for their efficiency in inhibiting copper corrosion in acidic environments. These studies provide insights into their practical applications in materials science (Farahati et al., 2019).
Chemical Sensing and Imaging
- Fluorescent Imaging of Metal Ions : A benzothiazole-based fluorescent probe, similar in structure to this compound, was developed for the ratiometric detection and imaging of Hg2+ and Cu2+ ions in living cells, demonstrating its utility in biological sciences (Gu et al., 2017).
Analytical and Theoretical Studies
- Molecular Docking and Theoretical Calculations : Research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, a compound structurally related to this compound, involved molecular docking and quantum chemical calculations. These studies provide insights into the molecular structures and potential biological effects of such compounds (Viji et al., 2020).
Future Directions
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future directions for “4-Fluoro-2-(thiazol-4-yl)phenol” could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-fluoro-2-(thiazol-4-yl)phenol, have been found in many biologically active compounds such as antimicrobial, antifungal, and antitumor drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(thiazol-4-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has shown potential in inhibiting certain microbial enzymes, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This compound also modulates cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . Additionally, it inhibits the activity of certain enzymes involved in cellular metabolism, leading to reduced energy production and cell proliferation . The compound also influences gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Degradation products of this compound have been found to have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in the mitochondria is particularly significant, as it can disrupt mitochondrial function and induce apoptosis .
Properties
IUPAC Name |
4-fluoro-2-(1,3-thiazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRLTSGOQVABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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